1-(2-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-1-one
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Overview
Description
1-(2-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-1-one is an organic compound that features a bromomethyl group, a methoxy group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a methoxy-substituted aromatic compound followed by a Friedel-Crafts acylation to introduce the chloropropanone group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and aluminum chloride (AlCl₃) as the catalyst for the acylation step .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to alcohols under appropriate conditions.
Coupling Reactions: It can also engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecular structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce carboxylic acids.
Scientific Research Applications
1-(2-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its reactive functional groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-1-one exerts its effects is largely dependent on its interaction with biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and chloropropanone groups can further modulate the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- 1-(2-(Bromomethyl)phenyl)-3-chloropropan-1-one
- 1-(2-(Bromomethyl)-4-methoxyphenyl)-3-chloropropan-1-one
- 1-(2-(Bromomethyl)-3-methoxyphenyl)-2-chloropropan-1-one
Uniqueness: 1-(2-(Bromomethyl)-3-methoxyphenyl)-3-chloropropan-1-one is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. The presence of both bromomethyl and methoxy groups on the aromatic ring provides a distinct chemical profile that can be exploited in various synthetic and research applications .
Properties
Molecular Formula |
C11H12BrClO2 |
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Molecular Weight |
291.57 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-3-methoxyphenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H12BrClO2/c1-15-11-4-2-3-8(9(11)7-12)10(14)5-6-13/h2-4H,5-7H2,1H3 |
InChI Key |
GTCMZGGFURHLRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1CBr)C(=O)CCCl |
Origin of Product |
United States |
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